1-ペンチル-1H-インダゾール-3-カルボン酸

概要

説明

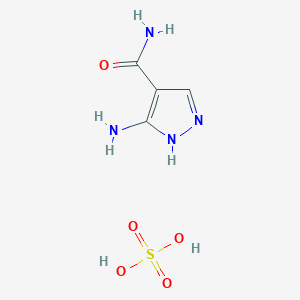

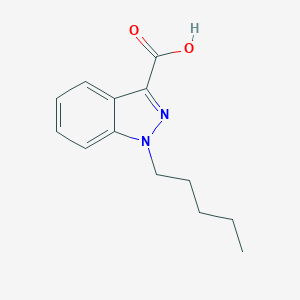

1-Pentyl-1H-indazole-3-carboxylic Acid is a synthetic intermediate used in the synthesis of N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide . This compound is a cannabinoid indazole compound that can potentially be used for treating pain and nausea, stimulating appetite, and inducing a positive mood change .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Chemical Reactions Analysis

The synthesis of 1H-indazole-3-carboxylic Acid derivatives involves a diazotization reaction . This reaction is highly efficient and provides a concise route to synthesize 1H-indazole-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis

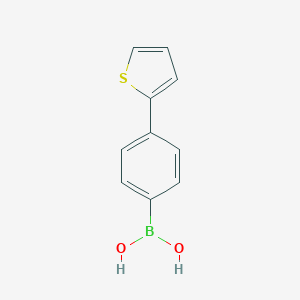

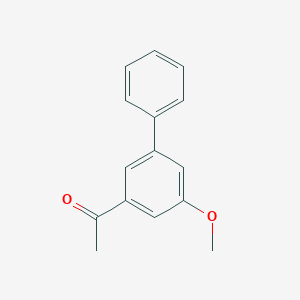

1-Pentyl-1H-indazole-3-carboxylic acid has a molecular formula of C13H16N2O2 and an average mass of 232.278 Da . It has a density of 1.2±0.0 g/cm3, a boiling point of 412.4±0.0 °C at 760 mmHg, and a flash point of 203.2±0.0 °C . It also has a molar refractivity of 65.9±0.0 cm3, and a polar surface area of 55 Å2 .科学的研究の応用

誘導体の合成

1-ペンチル-1H-インダゾール-3-カルボン酸は、さまざまな誘導体の製造における合成中間体として使用できます . この合成方法は、操作が簡単で、反応条件が穏和、反応速度が速く、収率が高く、基質の範囲が広い .

薬物の生産

この化合物は、グラニセトロンやロニダミンなどの薬物の合成に成功裏に使用されています . これらの薬物は、オルト-アミノベンザセトアミドおよびオルト-アミノベンザセテートを対応する1H-インダゾール-3-カルボン酸誘導体に直接変換することを含むプロトコルを使用して合成されました .

医薬品化学における研究

1-ペンチル-1H-インダゾール-3-カルボン酸を含むインダゾール含有複素環式化合物は、さまざまな薬理学的用途があります . それらは、降圧剤、抗癌剤、抗うつ剤、抗炎症剤、および抗菌剤として使用できます .

ホスホイノシチド3-キナーゼδの阻害剤

インダゾールは、呼吸器疾患の治療のために、ホスホイノシチド3-キナーゼδの選択的阻害剤としても使用できます .

合成アプローチの開発

この化合物は、1H-および2H-インダゾールへの新しい合成アプローチの開発に使用されてきました . これらの戦略には、遷移金属触媒反応、還元環化反応、および触媒や溶媒を使用せずに2-アジドベンズアルデヒドとアミンからC–NおよびN–N結合を連続的に形成することにより、2H-インダゾールを合成するものが含まれます .

有機合成における使用

1-ペンチル-1H-インダゾール-3-カルボン酸は、有機合成において重要な原料および中間体として使用されます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox

作用機序

Target of Action

1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic intermediate used in the synthesis of various cannabinoid indazole compounds . The primary targets of these compounds are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

It is known that cannabinoids typically exert their effects by binding to and activating the cb1 and cb2 receptors . This interaction triggers a series of intracellular events, leading to changes in cell function.

Biochemical Pathways

Activation of the cb1 and cb2 receptors by cannabinoids can influence several signaling pathways, including the cyclic adenosine monophosphate (camp) pathway, the mitogen-activated protein kinase (mapk) pathway, and the phosphoinositide 3-kinase (pi3k) pathway . These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and survival.

Pharmacokinetics

The solubility of the compound in various solvents such as dmf, dmso, ethanol, and methanol has been reported . These properties can influence the compound’s bioavailability and its ability to reach its target receptors in the body.

Result of Action

Cannabinoids that target the cb1 and cb2 receptors can have various effects, including pain relief, appetite stimulation, and mood enhancement . It’s important to note that the specific effects can vary depending on the specific cannabinoid compound and its affinity for the CB1 and CB2 receptors.

Action Environment

The action, efficacy, and stability of 1-Pentyl-1H-indazole-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other molecules that can interact with the CB1 and CB2 receptors.

Safety and Hazards

将来の方向性

1-Pentyl-1H-indazole-3-carboxylic Acid is a useful synthetic intermediate in the synthesis of cannabinoid indazole compounds . These compounds have potential therapeutic applications such as treating pain and nausea, stimulating appetite, and inducing a positive mood change . Therefore, future research may focus on exploring these therapeutic applications further.

生化学分析

Biochemical Properties

The predominant metabolic pathway for 1-Pentyl-1H-indazole-3-carboxylic acid is ester hydrolysis yielding a wide variety of N-pentylindazole-3-carboxylic acid metabolites . Ten metabolites for 1-Pentyl-1H-indazole-3-carboxylic acid were identified, with the majority generated by hydroxylation, carbonylation, and carboxylation with or without glucuronidation .

Cellular Effects

The cellular effects of 1-Pentyl-1H-indazole-3-carboxylic acid are not well known . Synthetic cannabinoids, to which 1-Pentyl-1H-indazole-3-carboxylic acid belongs, are known to bind to cannabinoid receptor type 1 (CB 1) and cannabinoid receptor type 2 (CB 2), and are expected to have cannabis-like effects .

Molecular Mechanism

It is known that synthetic cannabinoids bind to cannabinoid receptors, which may lead to various physiological effects .

Temporal Effects in Laboratory Settings

It is known that synthetic cannabinoids can have long-term effects on cellular function .

Dosage Effects in Animal Models

Synthetic cannabinoids are known to have varying effects at different dosages .

Metabolic Pathways

1-Pentyl-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. The predominant metabolic pathway is ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites .

Transport and Distribution

The transport and distribution of 1-Pentyl-1H-indazole-3-carboxylic acid within cells and tissues are not well known. Synthetic cannabinoids are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 1-Pentyl-1H-indazole-3-carboxylic acid is not well known. Synthetic cannabinoids are known to be localized in various subcellular compartments .

特性

IUPAC Name |

1-pentylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNDVXVERSIHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-pentyl-1H-indazole-3-carboxylic acid important in the context of synthetic cannabinoid research?

A1: 1-pentyl-1H-indazole-3-carboxylic acid is a key metabolite of MN-18 and 5F-MN-18, two synthetic cannabinoids identified in recent years. The presence of this metabolite in biological samples can serve as a marker for MN-18 or 5F-MN-18 intake, aiding clinical and forensic investigations. This is crucial as understanding the metabolism of novel psychoactive substances like MN-18 and 5F-MN-18 is essential for confirming their use and linking them to potential adverse effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)